molecular formula C17H30O B14457903 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- CAS No. 67858-77-9

4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)-

Cat. No.: B14457903
CAS No.: 67858-77-9
M. Wt: 250.4 g/mol
InChI Key: XEFQCLXNSJBVNZ-UHFFFAOYSA-N
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Description

. This compound is characterized by its three double bonds and a hydroxyl group, making it a trienol. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- can be achieved through several synthetic routes. One common method involves the use of farnesyl acetone as a starting material, which undergoes a series of reactions including reduction and dehydration to form the desired trienol . The reaction conditions typically involve the use of reducing agents such as sodium borohydride and dehydrating agents like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride in the presence of pyridine.

Major Products

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Saturated alcohols.

    Substitution: Alkyl halides or other substituted derivatives.

Mechanism of Action

The mechanism of action of 4,8,12-Tetradecatrien-1-ol, 5,9,13-trimethyl-, (E,E)- involves its interaction with various molecular targets and pathways. In biological systems, it can modulate signaling pathways related to inflammation and microbial growth . The hydroxyl group and double bonds play a crucial role in its reactivity and interaction with biological molecules.

Properties

CAS No.

67858-77-9

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

5,9,13-trimethyltetradeca-4,8,12-trien-1-ol

InChI

InChI=1S/C17H30O/c1-15(2)9-7-11-17(4)13-8-12-16(3)10-5-6-14-18/h9-10,13,18H,5-8,11-12,14H2,1-4H3

InChI Key

XEFQCLXNSJBVNZ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCCCO)C)C)C

Origin of Product

United States

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